molecular formula C16H20FN7O B12222926 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B12222926
M. Wt: 345.37 g/mol
InChI Key: QUGAAVCDFQQKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a pyrimidine ring and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and N-carbethoxypiperazine.

    Initial Reaction: The reaction of 2-chloro-5-fluoropyrimidine with N-carbethoxypiperazine yields an intermediate compound.

    Reduction: This intermediate is then treated with Raney Nickel to afford ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate.

    Hydrolysis and Decarboxylation: The ethyl ester undergoes hydrolysis and decarboxylation to generate 5-fluoro-2-(1-piperazinyl)pyrimidine.

    Final Coupling: The final step involves coupling this intermediate with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the fluoropyrimidine or piperazine rings.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to receptors, while the morpholine ring may improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties and potentially improve its efficacy in medicinal applications.

Properties

Molecular Formula

C16H20FN7O

Molecular Weight

345.37 g/mol

IUPAC Name

4-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C16H20FN7O/c17-13-11-19-15(20-12-13)23-5-3-22(4-6-23)14-1-2-18-16(21-14)24-7-9-25-10-8-24/h1-2,11-12H,3-10H2

InChI Key

QUGAAVCDFQQKRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=C(C=N4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.